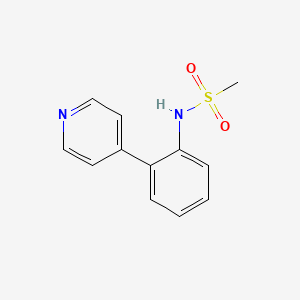
N-(2-pyridin-4-ylphenyl)methanesulfonamide
概要
説明
N-(2-pyridin-4-ylphenyl)methanesulfonamide is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further connected to a pyridyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridin-4-ylphenyl)methanesulfonamide typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the pyridyl group is coupled with a halogenated phenyl sulfone under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
N-(2-pyridin-4-ylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various sulfone and amine derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Chemistry
In chemistry, N-(2-pyridin-4-ylphenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its anti-inflammatory and antimicrobial properties. It has shown promise in the development of selective COX-2 inhibitors, which are used to treat pain and inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers and advanced materials.
作用機序
The mechanism of action of N-(2-pyridin-4-ylphenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The sulfonyl group plays a crucial role in the binding affinity and selectivity of the compound.
類似化合物との比較
Similar Compounds
2-(4-Methylsulfonylphenyl)imidazo[1,2-a]pyridine: Another COX-2 inhibitor with similar structural features.
2-(4-Methylsulfonylphenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.
Uniqueness
N-(2-pyridin-4-ylphenyl)methanesulfonamide stands out due to its unique combination of a pyridyl and phenyl sulfone moiety. This structural arrangement provides a balance of hydrophobic and hydrophilic properties, enhancing its interaction with biological targets and its solubility in various solvents.
特性
分子式 |
C12H12N2O2S |
|---|---|
分子量 |
248.30 g/mol |
IUPAC名 |
N-(2-pyridin-4-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c1-17(15,16)14-12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-9,14H,1H3 |
InChIキー |
CMBQHYPKNXJEFM-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=CC=NC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













